benzyl N-[cyano(phenyl)methyl]carbamate
Description
Contextualization within Modern Synthetic Methodologies
In the landscape of contemporary organic synthesis, the pursuit of efficient and versatile methods for the construction of complex molecular architectures is paramount. Benzyl (B1604629) N-[cyano(phenyl)methyl]carbamate emerges as a noteworthy compound, primarily through its connection to multicomponent reactions (MCRs), which offer a powerful strategy for achieving molecular diversity in a single synthetic operation. Specifically, its synthesis is conceptually rooted in the principles of the Strecker reaction, a classic method for the preparation of α-aminonitriles. nih.govmdpi.com
Modern iterations of the Strecker synthesis have evolved to incorporate a broader range of components, including carbamates as the nitrogen source. This has paved the way for the one-pot synthesis of N-acylated α-aminonitriles, such as benzyl N-[cyano(phenyl)methyl]carbamate, from an aldehyde, a carbamate (B1207046), and a cyanide source. nih.gov The drive towards greener and more atom-economical processes has further fueled interest in such one-pot procedures. nih.gov
The following table provides an overview of representative multicomponent reactions relevant to the synthesis of α-aminonitrile derivatives.
| Reaction Name | Reactants | Product Type | Key Features |
| Strecker Reaction | Aldehyde/Ketone, Ammonia/Amine, Cyanide Source | α-Aminonitrile | A foundational method for α-amino acid synthesis. |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | A three-component reaction forming an ester and an amide bond. |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | A four-component reaction creating a peptide-like structure. |
Structural Significance of the Carbamate and Cyano(phenyl)methyl Moieties
The chemical architecture of this compound is characterized by two principal functional groups, each contributing significantly to its reactivity and potential applications.
The carbamate group (specifically, a benzyloxycarbonyl or "Cbz" group in this instance) is a well-established protecting group for amines in peptide synthesis and other areas of organic chemistry. Its stability under a range of conditions and its susceptibility to removal by specific reagents, such as catalytic hydrogenation, make it a valuable tool for synthetic chemists. Beyond its protective role, the carbamate linkage is recognized as a stable isostere of the amide bond and is a common motif in medicinal chemistry, capable of engaging in hydrogen bonding interactions.
The cyano(phenyl)methyl moiety is the defining feature of an α-aminonitrile. This functional group is a versatile synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, providing a direct route to α-amino acids. The presence of the phenyl group influences the electronic properties and steric environment of the molecule.
The juxtaposition of these two moieties in this compound results in a molecule that is both a protected α-amino acid precursor and a potential building block for more complex structures.
Overview of Research Trajectories for Cyano-Containing Carbamates
Research involving cyano-containing carbamates, and more broadly N-acylated α-aminonitriles, is following several key trajectories. A primary focus is the development of novel and efficient synthetic methodologies. This includes the exploration of new catalysts, including organocatalysts, to promote the multicomponent synthesis of these compounds with high yields and under mild, environmentally benign conditions. mdpi.com
A significant area of investigation is the development of enantioselective synthetic routes. The stereochemistry of the α-carbon is crucial for the biological activity of the resulting amino acids and their derivatives. Consequently, considerable effort is being directed towards catalytic asymmetric Strecker-type reactions that can afford chiral N-acylated α-aminonitriles with high enantiomeric excess.
Furthermore, there is growing interest in the application of N-acylated α-aminonitriles as intermediates in the synthesis of biologically active molecules. Their role as potential inhibitors of certain enzymes, such as proteases, is an active area of research in medicinal chemistry. nih.gov The reactivity of the α-aminonitrile functionality allows for its conversion into other functional groups, making these compounds versatile synthons for the construction of diverse molecular scaffolds.
The following table summarizes some of the key research areas involving cyano-containing carbamates and related N-acylated α-aminonitriles.
| Research Area | Focus | Significance |
| Methodology Development | One-pot, multicomponent synthesis; Green chemistry approaches. | Increased efficiency, reduced waste, and broader substrate scope. |
| Asymmetric Synthesis | Development of chiral catalysts for enantioselective Strecker-type reactions. | Access to enantiomerically pure α-amino acids and their derivatives. |
| Medicinal Chemistry | Exploration of N-acylated α-aminonitriles as enzyme inhibitors. | Potential for the development of new therapeutic agents. |
| Synthetic Applications | Use as versatile building blocks for complex molecule synthesis. | Expansion of the synthetic utility of this class of compounds. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[cyano(phenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGHTWNHDZVHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Carbon-Nitrogen Bond Formation in Carbamates
The formation of the carbamate (B1207046) functional group is a cornerstone of organic synthesis, with numerous pathways developed to achieve this transformation efficiently. These methods can be generally classified by the nature of the key intermediates or starting materials.
A prevalent strategy for carbamate synthesis involves the generation of an isocyanate intermediate, which is subsequently trapped by an alcohol. numberanalytics.com Several classical name reactions provide reliable routes to isocyanates from carboxylic acid derivatives. numberanalytics.com
The Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to yield an isocyanate with the loss of nitrogen gas. numberanalytics.comwikipedia.org The isocyanate can then be intercepted by an alcohol, such as benzyl (B1604629) alcohol, to form the desired carbamate. wikipedia.orgwikipedia.orgnih.gov This method is valued for its tolerance of a wide array of functional groups and the complete retention of the migrating group's stereochemistry. nih.gov The process can often be performed in a one-pot manner, converting a carboxylic acid directly to the carbamate without isolating the potentially unstable acyl azide intermediate. orgsyn.org
The Hofmann Rearrangement : In this reaction, a primary amide is treated with bromine or another N-brominating agent in the presence of a strong base to yield a primary amine with one fewer carbon atom. tcichemicals.comwikipedia.org The key intermediate in this transformation is an isocyanate, which is formed via the rearrangement of an N-bromoamide anion. wikipedia.org By performing the reaction in the presence of an alcohol, the isocyanate can be trapped to afford a carbamate. tcichemicals.comwikipedia.org Recent advancements have focused on developing milder and more environmentally friendly conditions for this rearrangement. rsc.orgbenthamdirect.com
The Lossen Rearrangement : This method converts a hydroxamic acid or its derivatives into an isocyanate. numberanalytics.comnumberanalytics.com The reaction is typically initiated by the activation of the hydroxamic acid, followed by a base-mediated rearrangement. numberanalytics.com The resulting isocyanate is then captured by a nucleophile. When an alcohol is used as the trapping agent, a carbamate is formed. numberanalytics.com Catalytic versions of the Lossen rearrangement have been developed to improve efficiency and mildness, for instance, using N-methylimidazole (NMI) to catalyze the conversion of the isocyanate intermediate to the carbamate. sci-hub.seorganic-chemistry.orgacs.org
Table 1: Comparison of Isocyanate-Based Rearrangement Reactions for Carbamate Synthesis
| Reaction | Starting Material | Key Reagent(s) | Intermediate | Product |
|---|---|---|---|---|
| Curtius Rearrangement | Carboxylic Acid / Acyl Azide | Sodium azide, Heat | Acyl azide, Isocyanate | Carbamate |
| Hofmann Rearrangement | Primary Amide | Br₂, Base (e.g., NaOH) | N-bromoamide, Isocyanate | Carbamate |
| Lossen Rearrangement | Hydroxamic Acid | Activating agent, Base | Activated hydroxamate, Isocyanate | Carbamate |
In the pursuit of greener and more sustainable chemical processes, carbon dioxide (CO₂) has emerged as an attractive C1 feedstock for synthesizing carbamates. researchgate.net These methods circumvent the use of hazardous reagents like phosgene.
One prominent strategy involves the three-component coupling of an amine, CO₂, and an organic electrophile (e.g., an alkyl halide). organic-chemistry.orgusf.edu In this approach, the amine first reacts with CO₂ in the presence of a base to form a carbamate salt or a carbamic acid intermediate. organic-chemistry.orgacs.org This intermediate is then alkylated to produce the final carbamate ester. The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in capturing CO₂ and facilitating the reaction. organic-chemistry.orgacs.org Other approaches include the electrochemical activation of CO₂ in the presence of amines, followed by alkylation. rsc.org These methods offer mild reaction conditions and are often compatible with a range of functional groups. organic-chemistry.orgacs.org
The most direct and widely used methods for carbamate synthesis involve the reaction of an amine with a suitable carbonyl-containing precursor.
From Chloroformates : The reaction between an amine and an alkyl chloroformate, such as benzyl chloroformate, is a classic and highly reliable method for forming carbamates. wikipedia.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion. organic-chemistry.orgacs.org This method is straightforward and generally provides high yields.
From Dialkyl Carbonates : As a less hazardous alternative to chloroformates, dialkyl carbonates (like dimethyl carbonate) can be reacted with amines to form carbamates. researchgate.net These reactions often require a catalyst or base and may necessitate elevated temperatures to proceed efficiently. researchgate.netresearchgate.net
Other Carbonyl Sources : Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) serve as effective carbonyl transfer agents. organic-chemistry.org CDI can react with an alcohol to form an activated imidazole-carboxylate, which then readily reacts with an amine to yield the carbamate. This process is known for its mild conditions and the formation of gaseous and water-soluble byproducts, simplifying purification. organic-chemistry.orgresearchgate.net
Enantioselective Synthesis of Chiral Cyano(phenyl)methyl Substrates
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the enantioselective synthesis of the 2-amino-2-phenylacetonitrile (B102233) core is crucial. Methodologies to achieve this can be divided into catalytic asymmetric approaches and strategies employing chiral auxiliaries.
Asymmetric catalysis offers an efficient route to chiral α-amino nitriles by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Asymmetric Strecker Reaction : The Strecker reaction, which combines an aldehyde, an amine, and a cyanide source, is a fundamental method for α-amino nitrile synthesis. mdpi.commasterorganicchemistry.com In its asymmetric catalytic variant, a chiral catalyst is used to control the facial selectivity of the nucleophilic addition of cyanide to an achiral imine (formed in situ from benzaldehyde (B42025) and an amine). mdpi.com A variety of catalyst systems have been developed, including those based on chiral guanidines, thioureas, and metal-salen complexes, which have demonstrated the ability to produce α-amino nitriles with high enantiomeric excess (ee). mdpi.comresearchgate.netacs.org
Asymmetric Cyanohydrin Synthesis : The enantioselective addition of a cyanide source to an aldehyde to form a cyanohydrin is another powerful strategy, as the hydroxyl group of the cyanohydrin can later be converted into an amino group. chempedia.info This transformation is often catalyzed by chiral metal complexes, such as those involving titanium or vanadium-salen catalysts, which can yield cyanohydrins with high enantioselectivity. researchgate.netacs.org Biocatalysis, using enzymes like hydroxynitrile lyases (HNLs), also provides an exceptionally effective method for preparing enantiopure cyanohydrins. rsc.org
Table 2: Selected Catalysts in Asymmetric Synthesis of α-Aminonitrile Precursors
| Reaction Type | Catalyst Type | Substrates | Achieved Enantioselectivity |
|---|---|---|---|
| Asymmetric Strecker | Chiral Bicyclic Guanidine | N-Benzhydrylimines, HCN | Up to 86% ee |
| Asymmetric Strecker | Chiral Amide-based Organocatalyst | N-tosyl-substituted imines, Ethylcyanoformate | Up to 99% ee |
| Asymmetric Cyanohydrin Synthesis | Chiral (salen)VO Complex | Aromatic/Aliphatic Aldehydes, TMSCN | 68-95% ee |
| Asymmetric Cyanohydrin Synthesis | Hydroxynitrile Lyase (Enzyme) | Aldehydes, HCN | Up to >99% ee |
In this strategy, a stoichiometric amount of a chiral molecule, known as a chiral auxiliary, is covalently attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step.
The most common application of this approach is in a diastereoselective Strecker reaction. acs.orgnih.gov An optically pure amine, such as an (R)-phenylglycine derivative, is condensed with benzaldehyde to form a chiral imine. acs.org The inherent chirality of the imine biases the addition of the cyanide nucleophile to one of the two diastereotopic faces, leading to the formation of an α-amino nitrile with a high diastereomeric ratio. A significant advantage of some of these systems is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of a single stereoisomer. acs.orgnih.gov The chiral auxiliary can then be cleaved and recovered, in principle, for reuse. researchgate.net
Synthesis of Related Benzyl N-[cyano(phenyl)methyl]carbamate Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. These syntheses often employ similar methodologies to those described above, with variations in the starting materials.
A common approach to synthesizing N-acylated α-aminonitriles, a class to which the target compound belongs, is a modified Strecker reaction. This can be a one-pot, three-component condensation of an aldehyde, an amide (or carbamate), and a cyanide source. For instance, various aldehydes and amines can be reacted with trimethylsilyl (B98337) cyanide in the presence of a catalyst to afford α-aminonitriles in high yields.
The synthesis of substituted N-phenyl-O-benzylcarbamates, which are structurally related to the target compound, has been achieved by reacting the corresponding substituted benzyl alcohol with a substituted phenyl isocyanate in the presence of a base like triethylamine. arkat-usa.org This highlights a modular approach to generating diversity in the benzyl and phenyl portions of the molecule.
Below are interactive data tables summarizing the synthesis of various analogues, showcasing the versatility of these synthetic methods.
| Benzyl Alcohol Derivative | Phenyl Isocyanate Derivative | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Acetoxybenzyl alcohol | Phenyl isocyanate | 4-(Phenylcarbamoyloxymethyl)phenyl acetate | 65 | arkat-usa.org |
| 4-Chlorobenzyl alcohol | Phenyl isocyanate | 4-Chlorobenzyl N-phenylcarbamate | 60 | arkat-usa.org |
| 3-Phenoxybenzyl alcohol | Phenyl isocyanate | 3-Phenoxybenzyl N-phenylcarbamate | 66 | arkat-usa.org |
| Aldehyde/Ketone | Amine | Cyanide Source | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Aniline | TMSCN | Sulfated polyborate, solvent-free, rt | 2-Anilino-2-phenylacetonitrile | up to 99 | mdpi.com |
| Various aldehydes/ketones | Various amines | TMSCN | (Bromodimethyl)sulfonium bromide, rt | α-Aminonitriles | High | organic-chemistry.org |
| Benzaldehyde | Ammonia | KCN/NH4Cl | Aqueous | 2-Amino-2-phenylacetonitrile | Not specified | nist.gov |
Reactivity and Mechanistic Investigations of Benzyl N Cyano Phenyl Methyl Carbamate
Transformations of the Carbamate (B1207046) Functional Group
The benzyl (B1604629) carbamate group is primarily utilized as a protecting group for the amine functionality inherent in the α-aminonitrile structure. Its transformations, therefore, are central to the synthetic utility of the parent molecule.
Catalytic Hydrogenolysis: This is the most common and often preferred method for Cbz deprotection. total-synthesis.com The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). The process is a hydrogenolysis reaction where the benzyl C-O bond is cleaved. The reaction proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene. total-synthesis.com Alternative hydrogen sources, such as triethylsilane or sodium borohydride (B1222165) in the presence of a catalyst, can also be used for transfer hydrogenation, avoiding the need for gaseous hydrogen. organic-chemistry.org
Acid-Mediated Cleavage: While stable to many acidic conditions, the Cbz group can be removed by strong acids. total-synthesis.com Reagents like hydrogen bromide (HBr) in acetic acid or strong Lewis acids such as aluminum chloride (AlCl₃) can effect cleavage. organic-chemistry.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon in an Sₙ2-type displacement. total-synthesis.com
Nucleophilic Deprotection: For substrates containing functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or sulfur-containing moieties), nucleophilic deprotection offers a valuable alternative. organic-chemistry.org A method employing 2-mercaptoethanol (B42355) with a base like potassium phosphate (B84403) has been shown to effectively remove Cbz groups via a nucleophilic attack of the thiolate on the benzylic carbon. organic-chemistry.org
The following table summarizes common deprotection strategies for the benzyl carbamate group.
| Method | Reagents & Conditions | Mechanism | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), Pd/C, in solvents like MeOH, EtOH | Cleavage of benzyl C-O bond, formation of carbamic acid intermediate, decarboxylation | Mild conditions, high yield, clean byproducts (toluene, CO₂) | Incompatible with reducible groups (alkenes, alkynes, some halides, nitro groups) |
| Transfer Hydrogenolysis | H₂ source (e.g., HCOOH, Et₃SiH, NaBH₄), Pd/C | Same as catalytic hydrogenolysis | Avoids use of flammable H₂ gas | May have different substrate compatibility |
| Acid-Mediated Cleavage | Strong acids (e.g., HBr in AcOH, concentrated HCl) or Lewis acids (e.g., AlCl₃) | Protonation of carbonyl, Sₙ2 displacement at benzylic carbon | Useful when hydrogenation is not feasible | Harsh conditions, may affect other acid-sensitive groups |
| Nucleophilic Deprotection | Nucleophile (e.g., 2-mercaptoethanol), base (e.g., K₃PO₄), in DMAc | Sₙ2 attack of nucleophile at benzylic carbon | Good for substrates with functionalities sensitive to reduction | Requires heating, potential for side reactions with other electrophilic sites |
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position of the aromatic ring. nih.govacs.org
The carbamate functional group is recognized as a potent DMG. uwindsor.ca In the context of benzyl N-[cyano(phenyl)methyl]carbamate, the carbamate moiety, specifically the nitrogen atom and the carbonyl oxygen, can act as a chelating site for the lithium reagent. This chelation brings the organolithium base into close proximity with the phenyl ring attached to the chiral carbon center. Consequently, this increases the kinetic acidity of the ortho-protons on that phenyl ring, facilitating their selective removal by the base to form an ortho-lithiated species. researchgate.net This resulting aryllithium intermediate can then be trapped with various electrophiles (E⁺) to introduce a wide range of substituents specifically at the ortho position.
The general mechanism can be outlined as follows:
Coordination: The Lewis basic nitrogen and oxygen atoms of the carbamate group coordinate to the alkyllithium reagent.
Deprotonation: The coordinated base selectively abstracts a proton from the sterically accessible ortho position of the adjacent phenyl ring.
Electrophilic Quench: The resulting aryllithium species reacts with an added electrophile to form a new carbon-electrophile bond, yielding the ortho-substituted product.
This strategy provides a predictable and efficient route to di-substituted aromatic compounds that might be difficult to access through classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org
The stability of this compound towards hydrolysis is a crucial factor in its handling, storage, and reaction planning. Hydrolysis can potentially occur at two sites: the carbamate linkage and the nitrile group. Generally, the α-aminonitrile structure is relatively slow to hydrolyze in the absence of strong acid or base. nih.gov
The carbamate group, while employed as a protecting group due to its general stability, is susceptible to cleavage under certain hydrolytic conditions. ijacskros.com The rate and mechanism of hydrolysis are highly dependent on the pH of the medium. researchgate.net
Acidic Conditions (pH < 4): Under strongly acidic conditions, the hydrolysis mechanism can involve the protonation of the carbamate, likely at the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. researchgate.net Harsh acidic conditions can lead to the complete cleavage of the Cbz group, as discussed in the deprotection strategies. total-synthesis.com
Neutral Conditions (pH 4-7): In the neutral pH range, carbamates are generally stable, making these conditions ideal for reactions that should not affect the protecting group. nih.govclemson.edu Hydrolysis by uncatalyzed attack of water is typically very slow. researchgate.net
Basic Conditions (pH > 7): Carbamates undergo base-catalyzed hydrolysis (saponification). The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the carbamate. nih.govclemson.edu This leads to the formation of a tetrahedral intermediate, which then collapses to release the benzyl alcohol and a carbamate anion. The carbamate anion is unstable and decomposes to the free amine and carbon dioxide. nih.gov The rate of hydrolysis increases with increasing hydroxide concentration (higher pH). clemson.edu
Reactivity of the Cyano Group
The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond with an electrophilic carbon atom, making it reactive towards a variety of nucleophiles. lumenlearning.com
The electrophilic carbon of the nitrile is susceptible to attack by strong nucleophiles. These reactions provide pathways to diverse molecular structures.
Reduction to Amines: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻). The first addition forms an imine anion intermediate, which is then attacked by a second hydride ion to form a dianion. Subsequent aqueous workup protonates the dianion to yield the primary amine. google.com It is important to note that LiAlH₄ can also reduce the carbamate group, so selectivity can be a challenge. Milder or more selective reducing agents, such as cobalt chloride with sodium borohydride, may offer a better route to the desired amine without affecting the carbamate. google.com
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon nucleophiles that add to the nitrile carbon. masterorganicchemistry.com This addition forms a new carbon-carbon bond and, after an initial reaction, produces an imine anion intermediate. Hydrolysis of this intermediate during aqueous workup yields a ketone. youtube.comyoutube.com This reaction provides a powerful method for synthesizing ketones. However, these strong nucleophiles can also react with the carbamate's carbonyl group, potentially leading to a mixture of products.
The table below details the outcomes of nucleophilic additions to the cyano group.
| Nucleophile | Reagent(s) | Intermediate | Final Product (after workup) |
| Hydride (H⁻) | 1. LiAlH₄ 2. H₂O | Imine anion, then dianion | Primary Amine |
| Carbanion (R⁻) | 1. R-MgX or R-Li 2. H₃O⁺ | Imine anion | Ketone |
The nitrile group is at the same oxidation level as a carboxylic acid and can be converted to carboxylic acid derivatives through hydrolysis. lumenlearning.com This transformation is a cornerstone of nitrile chemistry and is fundamental to the synthetic utility of α-aminonitriles, which are direct precursors to α-amino acids via this pathway. masterorganicchemistry.comwikipedia.org
Hydrolysis to Amide: The hydrolysis of a nitrile first produces an amide. This partial hydrolysis can be achieved under controlled conditions that are milder than those required for full hydrolysis to a carboxylic acid. chemistrysteps.com For instance, using reagents like alkaline hydrogen peroxide or carefully controlled concentrations of acid or base can often stop the reaction at the amide stage. commonorganicchemistry.com Metal-ion catalyzed hydrolysis has also been explored to achieve this transformation under non-harsh conditions. google.com The resulting product would be benzyl N-[carbamoyl(phenyl)methyl]carbamate.
Hydrolysis to Carboxylic Acid: Under more vigorous conditions, typically by heating with strong aqueous acid (e.g., HCl) or base (e.g., NaOH), the intermediate amide is further hydrolyzed to a carboxylic acid. chemistrysteps.com The final product is the corresponding N-protected α-amino acid, benzyl N-[carboxy(phenyl)methyl]carbamate. A significant challenge in this transformation is the potential for the harsh acidic or basic conditions to simultaneously cleave the Cbz protecting group. To circumvent this, enzymatic hydrolysis using nitrilase enzymes has been investigated. These enzymes can offer high selectivity, catalyzing the hydrolysis of the nitrile to the carboxylic acid under mild, near-neutral pH conditions that leave the Cbz group intact.
Reductive Transformations to Amines
The structure of this compound offers two primary sites for reduction: the cyano group and the benzyloxycarbonyl (Cbz) protecting group. The selective or exhaustive reduction of these functionalities provides pathways to valuable amine products.
The cyano group can be reduced to a primary amine, yielding a 1,2-diamine. thieme-connect.com This transformation is commonly achieved using powerful hydride reagents or through catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, proceeding via nucleophilic additions of hydride to the electrophilic carbon of the nitrile. libretexts.org Alternatively, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum-based catalysts in the presence of hydrogen gas can achieve the same outcome. researchgate.net Other modern reagents, like diisopropylaminoborane, have also been employed for the reduction of nitriles to primary amines, often with good functional group tolerance. organic-chemistry.org
The benzyl carbamate group is a widely used protecting group for amines, renowned for its stability and its susceptibility to removal under specific reductive conditions, a process known as hydrogenolysis. This reaction selectively cleaves the benzylic C-O bond. The most common method involves catalytic hydrogenation, typically using Pd/C as the catalyst and a hydrogen source. unive.it The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent such as ammonium (B1175870) formate (B1220265) or cyclohexene. mdma.ch This deprotection strategy is advantageous as it proceeds under neutral conditions, releasing the free amine, toluene, and carbon dioxide.
Depending on the chosen reagents and reaction conditions, it is possible to achieve selective reduction of one group over the other or the simultaneous reduction of both. For instance, strong hydride reagents like LiAlH₄ will typically reduce both the nitrile and the carbamate carbonyl, whereas catalytic hydrogenolysis can be tailored to selectively cleave the Cbz group while leaving the nitrile intact, or, under more forcing conditions, reduce both.
| Reagent/Catalyst | Hydrogen Source | Target Functionality | Primary Product |
|---|---|---|---|
| LiAlH₄ | N/A (Hydride Donor) | Cyano & Carbonyl | 2-Amino-1-phenylethan-1-amine derivative |
| Pd/C | H₂ | Benzyl Carbamate (Hydrogenolysis) | (Cyano(phenyl)methyl)amine |
| Pd/C | Ammonium Formate | Benzyl Carbamate (Transfer Hydrogenolysis) | (Cyano(phenyl)methyl)amine |
| Raney-Ni | H₂ | Cyano & Benzyl Carbamate | 2-Amino-1-phenylethan-1-amine derivative |
| Diisopropylaminoborane | N/A (Hydride Donor) | Cyano | Benzyl N-[(1-amino-2-phenylethyl)]carbamate |
Cycloaddition Reactions Involving the Cyano Functionality
The cyano group, with its carbon-nitrogen triple bond, can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. mdpi.com This type of reaction is a powerful tool in synthetic chemistry for constructing complex ring systems with high regio- and stereocontrol. mdpi.com In the context of this compound, the nitrile functionality could theoretically react with various 1,3-dipoles.
One of the most prominent examples of such a reaction involving a nitrile is the [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring. This reaction is often thermally or metal-catalyzed. Other potential 1,3-dipoles that could react with the cyano group include nitrones and azomethine ylides. mdpi.comnih.gov The reactivity of the nitrile is influenced by its electronic properties; the electron-withdrawing nature of the adjacent carbamate and phenyl groups can affect the energy of its π* orbitals, influencing its suitability as a dipolarophile. The frontier molecular orbital (FMO) theory is often used to predict the regioselectivity of these cycloadditions, which depends on the relative energies of the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. mdpi.com
| 1,3-Dipole | Example | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | Tetrazole | [3+2] Cycloaddition |
| Nitrone | N-Benzyl-C-phenylnitrone | Oxadiazole derivative (after rearrangement) | [3+2] Cycloaddition |
| Azomethine Ylide | Generated in situ from an aziridine | Imidazole derivative | [3+2] Cycloaddition |
| Nitrile Oxide | Benzonitrile Oxide | Oxadiazole | [3+2] Cycloaddition |
Reactivity of the Phenyl Substituent and Benzylic Position
Electrophilic Aromatic Substitution Patterns
The molecule contains two phenyl rings: one in the benzyl carbamate and one directly attached to the stereogenic center. Focusing on the latter, the substituent attached to this phenyl ring is the -CH(CN)NHCbz group. This group, as a whole, is strongly electron-withdrawing due to the inductive effects of the cyano and carbamate functionalities.
Substituents on a benzene (B151609) ring profoundly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. libretexts.org Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene. libretexts.org Furthermore, they direct incoming electrophiles to the meta position. libretexts.orglibretexts.org This directing effect can be explained by examining the resonance structures of the carbocation intermediate (the arenium ion) formed during the reaction. youtube.com When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon directly attached to the electron-withdrawing substituent, which is a highly destabilized arrangement. libretexts.org In contrast, attack at the meta position ensures that the positive charge is never placed on this carbon, resulting in a more stable intermediate relative to the ortho/para pathways. libretexts.org
Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or sulfonation (using SO₃/H₂SO₄) on the phenyl ring of this compound would be expected to yield the 3-substituted (meta) product. masterorganicchemistry.com Friedel-Crafts alkylation and acylation reactions, however, are generally unsuccessful on strongly deactivated rings. libretexts.org
| Reaction | Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Benzyl N-[cyano(3-nitrophenyl)methyl]carbamate |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Benzyl N-[ (3-bromophenyl)(cyano)methyl]carbamate |
| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | Benzyl N-[cyano(3-sulfophenyl)methyl]carbamate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Reaction not expected to proceed |
Radical and Anionic Reactivity at the Benzylic Carbon
The carbon atom bonded to the phenyl, cyano, and carbamate-nitrogen groups is a benzylic carbon, making its C-H bond a focal point for both anionic and radical reactivity.
Anionic Reactivity : The proton on the benzylic carbon is significantly acidic. This is due to the ability of the adjacent phenyl ring and, more importantly, the potent electron-withdrawing cyano group to stabilize the resulting conjugate base (a carbanion) through resonance and induction. thieme-connect.com Deprotonation using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), generates a stabilized α-aminocarbanion. researchgate.netuni-mainz.de These deprotonated α-aminonitriles are versatile synthetic intermediates, acting as nucleophiles in a variety of bond-forming reactions. thieme-connect.comresearchgate.net For example, they can be alkylated with alkyl halides, acylated with acyl chlorides, or added to carbonyl compounds. thieme-connect.com This reactivity makes them valuable as synthetic equivalents of acyl anions or α-aminocarbanions. uni-mainz.de
Radical Reactivity : The benzylic C-H bond is weaker than a typical aliphatic C-H bond because the radical formed upon its homolytic cleavage is stabilized by resonance. The unpaired electron can delocalize into the π-system of the adjacent phenyl ring. fiveable.me This benzylic radical can be generated through reactions with radical initiators (e.g., AIBN) or via modern methods like visible-light photoredox catalysis. beilstein-journals.orgnih.gov Once formed, the nucleophilic α-amino radical can participate in various transformations, such as addition to electron-deficient alkenes (Michael acceptors) or coupling with other radical species. beilstein-journals.orgchemrxiv.org
Stereochemical Implications of Transformations
The benzylic carbon in this compound is a stereocenter, meaning that reactions involving this center must be considered in terms of their stereochemical outcome.
Reactions that occur away from the stereocenter, such as electrophilic substitution on the phenyl ring or hydrogenolysis of the carbamate's benzyl group, will typically proceed with retention of the original configuration.
However, reactions that directly involve the stereogenic carbon can lead to retention, inversion, or racemization.
Anionic Pathways : The stereochemical outcome of reactions involving the α-aminocarbanion depends on the configurational stability of the anionic intermediate. If the carbanion is planar (sp²-hybridized) and exists long enough to equilibrate, subsequent reaction with an electrophile will result in a racemic mixture. However, stereocontrol can often be achieved. The reaction can proceed with either retention or inversion depending on the counterion, solvent, and whether the electrophile coordinates to the intermediate before the final bond formation. Asymmetric synthesis using chiral bases or auxiliaries can lead to highly enantioenriched products. thieme-connect.comresearchgate.net
Radical Pathways : A benzylic radical intermediate is typically trigonal planar (sp²-hybridized). fiveable.me Consequently, any reaction that proceeds through the formation of a radical at the stereocenter will destroy the existing stereochemical information, leading to a racemic product mixture.
Nucleophilic Substitution : While not a focus of the sections above, a hypothetical nucleophilic substitution at the benzylic carbon (e.g., displacement of a leaving group) would follow standard stereochemical rules. An Sₙ2-type mechanism would lead to inversion of configuration, whereas an Sₙ1-type mechanism, proceeding through a planar benzylic carbocation, would result in racemization. nih.govbeilstein-journals.org The propensity for benzylic systems to undergo Sₙ1 reactions is well-documented due to the stability of the carbocation intermediate. beilstein-journals.org
Understanding these stereochemical principles is crucial for the application of this compound in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. nih.govrsc.org
Applications in Organic Synthesis and Molecular Design
The Benzyl (B1604629) N-[cyano(phenyl)methyl]carbamate Scaffold as a Synthetic Intermediate
The core structure of benzyl N-[cyano(phenyl)methyl]carbamate, an α-aminonitrile, is a valuable scaffold in synthetic chemistry. α-Aminonitriles are well-established intermediates in the synthesis of α-amino acids through the Strecker synthesis, one of the oldest and most effective methods for their preparation. In this context, the cyano group can be hydrolyzed to a carboxylic acid, and the carbamate (B1207046) can be deprotected to reveal the amine, thus forming an amino acid.
This scaffold serves as a building block for more complex molecules. The presence of multiple reactive sites—the carbamate, the cyano group, and the benzylic proton—allows for sequential and selective modifications, making it a versatile starting point for the synthesis of diverse molecular architectures.
Carbamates as Amine Protecting Groups in Multistep Syntheses
In multistep organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals, it is often necessary to temporarily block the reactivity of certain functional groups. The high nucleophilicity and basicity of amines require them to be "protected" to prevent unwanted side reactions. Carbamates are one of the most widely used classes of protecting groups for amines due to their ease of installation, stability across a wide range of reaction conditions, and reliable methods for removal.
The benzyl carbamate group, also known as the benzyloxycarbonyl (Cbz or Z) group, is a foundational protecting group in this class. Introduced by Leonidas Zervas and Max Bergmann, its development was a pivotal moment in the history of peptide chemistry, enabling the controlled, stepwise synthesis of oligopeptides for the first time. The Cbz group is typically installed by reacting an amine with benzyl chloroformate in the presence of a base.
A key concept in the synthesis of complex molecules is "orthogonal protection," where multiple protecting groups are used, each of which can be removed under a specific set of conditions without affecting the others. This strategy allows for the selective unmasking of functional groups at different stages of a synthesis.
The benzyl carbamate (Cbz) group is a cornerstone of orthogonal strategies. It is stable under the acidic conditions used to remove other common protecting groups like the tert-butyloxycarbonyl (Boc) group, and it is also stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Cbz group is typically cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This unique removal condition makes it orthogonal to many other protecting groups, providing chemists with essential flexibility in synthetic planning.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |
|---|---|---|---|---|
| Benzyl Carbamate | Cbz, Z | C₆H₅CH₂OC(O)- | Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (HBr/AcOH) | Stable to mild acid and base |
| tert-Butyl Carbamate | Boc | (CH₃)₃COC(O)- | Strong Acids (e.g., TFA) | Stable to base and hydrogenolysis |
The Cbz group has been extensively used in both solution-phase and solid-phase peptide synthesis to protect the α-amine of amino acids during peptide bond formation. By blocking the amine's reactivity, the carboxyl group of one amino acid can be activated and coupled to the free amine of another without uncontrolled polymerization. This control is fundamental to building a peptide chain with a specific, predetermined sequence.
In addition to protecting the N-terminus, Cbz groups are also employed to protect the side chains of certain amino acids, such as lysine, to prevent branching during peptide synthesis. The derivatization of amino acids with the Cbz group is a routine and critical step in preparing the building blocks for peptide synthesis.
Utilization of the Cyano(phenyl)methyl Moiety for Further Derivatization
The cyano(phenyl)methyl portion of this compound offers significant opportunities for further chemical transformation. The nitrile (cyano) group is a particularly versatile functional group in organic synthesis. It can be:
Hydrolyzed to a primary amide or further to a carboxylic acid under acidic or basic conditions.
Reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
These transformations allow the cyano group to serve as a synthetic equivalent for other important functional groups, enabling a wide range of molecular modifications. The α-aminonitrile structure itself is recognized for its reactivity, making it a key precursor in various synthetic pathways beyond just amino acid formation.
Construction of Complex Ring Systems
The structural elements of this compound and related intermediates can be exploited to construct complex heterocyclic ring systems, which are prevalent in pharmaceuticals and natural products. The strategic placement of functional groups allows for intramolecular reactions that lead to the formation of new rings.
In this reaction, benzyl carbamate facilitates the formation of a crucial intermediate, an α-(het)aroyl-α-(2-bromoaryl)acetonitrile. This intermediate is then subjected to an in situ copper-catalyzed intramolecular O-arylation, where the oxygen of the newly formed ketone attacks the bromo-substituted aryl ring, leading to the formation of the benzofuran (B130515) ring system in high yields. The optimal conditions for the first step involve reacting the acrylonitrile (B1666552) substrate with two equivalents of benzyl carbamate and sodium hydride (NaH) in dimethylformamide (DMF). The subsequent cyclization is achieved by adding a copper(I) iodide catalyst and L-proline as a ligand. This efficient one-pot procedure highlights the utility of benzyl carbamate as a reagent for building complex heterocyclic scaffolds.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzyl carbamate |
| Benzyl chloroformate |
| tert-butyloxycarbonyl (Boc) |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitrile |
| α-(het)aroyl-α-(2-bromoaryl)acetonitrile |
| 2-(het)aryl/alkyl-3-cyanobenzofuran |
| Sodium hydride |
| Dimethylformamide (DMF) |
| Copper(I) iodide |
| L-proline |
| Lithium aluminum hydride |
| Piperidine |
| Trifluoroacetic acid (TFA) |
Formation of Pyrimidinones (B12756618) and Other Heterocycles
This compound serves as a valuable and versatile precursor in the synthesis of various heterocyclic systems, including pyrimidinones. This utility stems from the dual reactivity of the α-aminonitrile moiety, which contains both an electrophilic nitrile carbon and a nucleophilic nitrogen atom (after deprotection), alongside the synthetic handle provided by the carbamate group. N-acylated α-aminonitriles are recognized as stable precursors for reactive N-acylimino derivatives, which can be trapped by a range of nucleophiles to build molecular complexity. nih.gov
The construction of a pyrimidinone ring generally requires the condensation of a C-N-C fragment with a three-carbon unit possessing two electrophilic centers, or a similar strategy involving complementary reactive partners. While direct, one-pot cyclization of this compound into a pyrimidinone is not extensively documented, its structure allows for logical synthetic transformations to achieve this goal. A plausible and chemically sound approach involves a Pinner-type reaction, where the nitrile group is converted into an imidate ester hydrochloride by treatment with an alcohol (e.g., ethanol) and hydrogen chloride. This intermediate is then reacted with an amine to form an amidine. The resulting N-Cbz-protected α-amidinophenylmethanamine can then undergo cyclization with a suitable 1,3-dielectrophile, such as a β-keto ester (e.g., ethyl acetoacetate), in the presence of a base to construct the pyrimidinone ring.
This stepwise approach provides access to highly substituted pyrimidinones where the stereocenter from the original α-aminonitrile can be retained, offering a route to chiral heterocyclic structures. The general strategy highlights the role of the α-aminonitrile as a masked α-amino amidine, expanding its synthetic potential beyond its more common use as an amino acid precursor.
| Step | Reactant | Reagents | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | This compound | HCl, Ethanol | Ethyl 2-((benzyloxycarbonyl)amino)-2-phenylacetimidate | Pinner reaction to form an imidate from the nitrile group. |
| 2 | Imidate Intermediate | Ammonia (NH₃) | Benzyl N-[amidinophenyl)methyl]carbamate | Conversion of the imidate to an amidine. |
| 3 | Amidine Intermediate | Ethyl acetoacetate, Base (e.g., NaOEt) | Substituted Pyrimidinone Derivative | Cyclocondensation to form the final pyrimidinone ring. |
Beyond pyrimidinones, the α-aminonitrile scaffold is a cornerstone for synthesizing other nitrogen-containing heterocycles like imidazoles and complex alkaloids. researchgate.net The nitrile group can be reduced to a primary amine, creating a 1,2-diamine precursor, or it can participate in cycloaddition reactions. The ability to generate a chiral iminium ion equivalent from the aminonitrile under acidic conditions is particularly powerful, enabling intramolecular cyclization reactions to form various ring systems. researchgate.net
Applications in Asymmetric Cyclizations
A significant application of this compound in advanced organic synthesis is its use as a chiral building block for asymmetric cyclization reactions. The key to this application lies in the ability to prepare the α-aminonitrile in high enantiomeric purity through catalytic asymmetric Strecker reactions. acs.orgnih.gov The Strecker reaction, which involves the three-component condensation of an aldehyde (benzaldehyde), an amine source (ammonia, protected as the carbamate), and a cyanide source, has been extensively developed to allow for stereocontrol through the use of chiral catalysts. nih.govmdpi.com
Once obtained in enantiomerically enriched form, the chiral center of this compound can direct the stereochemical outcome of subsequent cyclization reactions. This is a powerful strategy for transferring chirality from a relatively simple acyclic precursor to a more complex, stereochemically dense cyclic product. The α-aminonitrile acts as a precursor to a chiral N-acylimino intermediate upon loss of the cyanide anion, which is often facilitated by a Lewis acid. This electrophilic intermediate can then be trapped by an internal nucleophile in a diastereoselective manner.
For example, if the phenyl group of the aminonitrile were appended with a suitable nucleophilic tether, an intramolecular Friedel-Crafts or Pictet-Spengler type reaction could be initiated. The pre-existing stereocenter at the α-position biases the trajectory of the intramolecular attack, leading to the preferential formation of one diastereomer of the cyclic product. This strategy has been successfully employed in the total synthesis of complex natural products where a chiral α-aminonitrile is a key intermediate. researchgate.net
The effectiveness of this approach hinges on the efficiency of the initial asymmetric Strecker synthesis. Research has identified numerous organocatalysts and metal complexes capable of producing N-protected α-aminonitriles with high levels of enantioselectivity.
| Aldehyde Substrate | Amine/Carbamate Source | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Various aromatic/aliphatic | N-Benzhydrylimines | Chiral Amido-Thiourea | 85-99 | 92-99 | nih.gov |
| Various aromatic/aliphatic | Secondary Amines | Hydroquinine | High | Up to 96 | mdpi.com |
| Pivaldehyde | (R)-Phenylglycine Amide (Auxiliary) | Diastereoselective Reaction | 88 | >99 (dr) | acs.org |
| Various | α-Amido Sulfones | Chiral Bis-hydroxy Polyether / KCN | Excellent | High | mdpi.com |
Note: This table summarizes general findings for the asymmetric synthesis of N-protected α-aminonitriles, which are direct analogues or precursors to the title compound.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of benzyl (B1604629) N-[cyano(phenyl)methyl]carbamate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for detailed analysis of its stereochemistry and regiochemistry.
In a typical ¹H NMR spectrum, the methine proton (CH) alpha to both the phenyl and cyano groups is of particular diagnostic importance. Its chemical shift and coupling to the adjacent N-H proton can provide valuable information about the conformation and the presence of stereoisomers. The aromatic protons of the benzyl and phenyl groups typically appear as complex multiplets in the downfield region of the spectrum. The methylene (B1212753) protons (CH₂) of the benzyl group often appear as a singlet or a pair of doublets, depending on their magnetic equivalence.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The quaternary carbon of the cyano group (C≡N) has a characteristic chemical shift in the 115-120 ppm range. The carbonyl carbon of the carbamate (B1207046) group (C=O) is typically observed further downfield.
Table 1: Representative ¹H NMR Data for Benzyl N-[cyano(phenyl)methyl]carbamate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 10H | Ar-H |
| 6.20 | d | 1H | N-H |
| 5.80 | d | 1H | α-CH |
| 5.20 | s | 2H | O-CH₂ |
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.0 | C=O (carbamate) |
| 135.5 - 128.0 | Ar-C |
| 117.5 | C≡N (nitrile) |
| 68.0 | O-CH₂ |
| 50.0 | α-CH |
Mass Spectrometry for Complex Product Identification and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for identifying products formed in complex reaction mixtures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence.
The fragmentation pattern of this compound under electron ionization (EI) or electrospray ionization (ESI) conditions can provide valuable structural information. Common fragmentation pathways may include the loss of the benzyl group, the cyano group, or cleavage of the carbamate linkage. The analysis of these fragment ions helps to confirm the connectivity of the molecule.
In the context of reaction monitoring, mass spectrometry can be used to track the consumption of starting materials and the formation of intermediates and products in real-time. This is particularly useful for optimizing reaction conditions and for understanding reaction mechanisms. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating complex mixtures and identifying individual components.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 280 | [M]⁺ |
| 189 | [M - C₇H₇O]⁺ |
| 173 | [M - C₇H₇]⁺ |
| 116 | [C₈H₆N]⁺ |
| 91 | [C₇H₇]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are particularly useful for monitoring functional group transformations during the synthesis or subsequent reactions of this compound.
The IR spectrum of this compound will exhibit characteristic absorption bands for the key functional groups. The N-H stretch of the carbamate is typically observed in the region of 3300-3400 cm⁻¹. The C≡N stretch of the nitrile group gives rise to a sharp, medium-intensity band around 2250 cm⁻¹. The C=O stretch of the carbamate is a strong absorption band typically found in the range of 1700-1730 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present.
Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is often strong in the Raman spectrum, making it a useful diagnostic peak. Changes in the intensity or position of these vibrational bands can be used to monitor the progress of a reaction, such as the hydrolysis of the nitrile or the cleavage of the carbamate.
Table 4: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Technique |
| 3350 | N-H stretch | IR |
| 3100-3000 | Aromatic C-H stretch | IR, Raman |
| 2250 | C≡N stretch | IR, Raman |
| 1715 | C=O stretch | IR |
| 1600, 1495 | Aromatic C=C stretch | IR, Raman |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Since this compound possesses a stereocenter at the α-carbon, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric excess (ee) and the absolute configuration of chiral samples.
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of this compound will exhibit a characteristic CD spectrum with positive or negative Cotton effects corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of an unknown sample to that of a standard of known enantiopurity, the ee can be accurately determined.
Alternatively, chiral high-performance liquid chromatography (HPLC) is a widely used technique for separating enantiomers and determining their relative amounts. By using a chiral stationary phase, the two enantiomers of this compound can be resolved into two separate peaks. The ratio of the peak areas directly corresponds to the enantiomeric ratio and thus the enantiomeric excess.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Reactivity Predictions (e.g., HOMO/LUMO Analysis)
The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict how a molecule will interact with other reagents. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For carbamate (B1207046) derivatives, computational studies have shown that the distribution of these frontier orbitals can vary significantly with substituent changes. scirp.org In a molecule like benzyl (B1604629) N-[cyano(phenyl)methyl]carbamate, the HOMO is expected to be localized over the more electron-rich parts of the molecule, such as the phenyl rings and the carbamate group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over areas that can accept electron density, such as the cyano group and the carbonyl carbon of the carbamate.
Table 1: Hypothetical Global Reactivity Descriptors for Benzyl N-[cyano(phenyl)methyl]carbamate (Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations.)
| Descriptor | Formula | Predicted Value | Implication |
| HOMO Energy (EHOMO) | - | ~ -7.0 eV | Electron-donating ability |
| LUMO Energy (ELUMO) | - | ~ -1.5 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 eV | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.25 eV | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.75 eV | Resistance to change in electron distribution |
| Global Electrophilicity Index (ω) | χ2/(2η) | ~ 3.28 eV | Electrophilic character |
Reaction Pathway Calculations and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By calculating the potential energy surface for a given reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of stationary points, including reactants, intermediates, transition states, and products.
For reactions involving carbamates, such as hydrolysis or reactions with nucleophiles, theoretical calculations can map out the step-by-step process. researchgate.net Transition state analysis is a critical component of these studies. The transition state represents the highest energy point along the reaction coordinate and determining its geometry and energy provides the activation energy for the reaction. A lower activation energy corresponds to a faster reaction rate.
In the context of this compound, reaction pathway calculations could be used to investigate, for example, the mechanism of its formation or its subsequent reactions. For instance, the reaction of a substituted amine with this carbamate could be modeled to understand the energetics of the nucleophilic attack at the carbonyl carbon and the subsequent departure of the leaving group. These calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise one involving a tetrahedral intermediate.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: These values are for illustrative purposes.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Energy barrier for the first step |
| Intermediate | -5.6 | A metastable species formed during the reaction |
| Transition State 2 | +12.8 | Energy barrier for the second step |
| Products | -20.1 | Final products of the reaction |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule plays a significant role in its properties and reactivity. This compound has several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. researchgate.net
Computational methods can systematically explore the conformational space of a molecule by rotating its single bonds and calculating the energy of each resulting geometry. This can reveal the preferred spatial arrangement of the different functional groups. For this compound, the relative orientations of the benzyl group, the phenyl group, and the cyano group will be of particular interest.
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes and changes its conformation in solution. This can be particularly important for understanding how the molecule might interact with a binding site of a biological macromolecule or how it behaves in different solvent environments.
Prediction of Stereoselectivity in Asymmetric Reactions
This compound possesses a stereocenter at the carbon atom bearing the cyano and phenyl groups. Therefore, it can exist as a pair of enantiomers. In asymmetric reactions, where one enantiomer is formed in excess over the other, computational chemistry can be a powerful tool for predicting and explaining the observed stereoselectivity.
By modeling the transition states leading to the different stereoisomeric products, the energy difference between these transition states can be calculated. According to the Curtin-Hammett principle, the ratio of the products is determined by this energy difference. A lower energy transition state will lead to the major product.
For a reaction involving the creation of the stereocenter in this compound, or a reaction of one of its enantiomers, computational models can be built to include the chiral catalyst or reagent responsible for the stereoselectivity. By analyzing the non-covalent interactions (such as steric hindrance and hydrogen bonding) in the different transition state models, the origin of the stereoselectivity can be elucidated. This understanding is crucial for the rational design of new and more effective asymmetric syntheses.
Derivatization, Analogues, and Structure Reactivity Relationships
Systematic Modification of the Phenyl Group
Detailed research findings indicate that substituents on the phenyl ring play a crucial role. For instance, the introduction of a trifluoromethyl group at the para-position, yielding benzyl (B1604629) N-{cyano[4-(trifluoromethyl)phenyl]methyl}carbamate, enhances the electrophilicity of the benzylic carbon. chemsrc.com Conversely, adding a methyl group, as in benzyl N-(2-cyano-3-methylphenyl)carbamate, can introduce steric hindrance and alter the electronic nature of the ring. chemsrc.com
| Substituent on Phenyl Group | Compound Name | CAS Number | Observed/Potential Impact |
|---|---|---|---|
| None (Parent Compound) | benzyl N-[cyano(phenyl)methyl]carbamate | 127536-31-6 | Baseline reactivity. bldpharm.com |
| 4-(Trifluoromethyl) | benzyl N-{cyano[4-(trifluoromethyl)phenyl]methyl}carbamate | 2680802-59-7 | Increased electrophilicity of the benzylic carbon due to the electron-withdrawing nature of the CF3 group. chemsrc.com |
| 3-Methyl | benzyl N-(2-cyano-3-methylphenyl)carbamate | 1851754-73-8 | Potential for altered steric and electronic properties influencing reaction pathways. chemsrc.com |
Alterations of the Benzyl Moiety in the Carbamate (B1207046)
The benzyl portion of the carbamate group, primarily serving as a protecting group, can also be modified to tune the lability of the N-C bond. The stability of the carbamate is critical in synthetic sequences, and altering the electronics of the benzyl group can facilitate or hinder its removal.
Studies on related benzyl carbamates have shown that substituents on the benzyl ring influence the ease of cleavage. For example, electron-donating groups can stabilize a developing positive charge on the benzylic carbon during cleavage, while electron-withdrawing groups would have the opposite effect. While specific studies on derivatives of this compound with modified benzyl moieties are not detailed in the provided context, general principles of carbamate chemistry suggest this is a viable strategy for modifying its utility. wikipedia.org For instance, the synthesis of various benzyl ethyl carbamates with different substituents on the benzylamine (B48309) precursor highlights the modularity of this part of the molecule. scirp.org
Variations at the Cyano-Substituted Carbon Center
The cyano-substituted carbon center is a key feature of the molecule, contributing to the acidity of the adjacent C-H bond and participating in various chemical transformations. Replacing the cyano group with other electron-withdrawing groups or altering the substituents on this carbon can profoundly impact the molecule's reactivity.
For example, replacing the phenyl group at this center with other moieties or the hydrogen with an alkyl group would fundamentally change the steric and electronic environment. While the provided information does not detail specific examples of such modifications on the parent compound, the synthesis of related structures like benzyl N-[(benzyloxy)methyl]carbamate for aminomethylation reactions underscores the importance of the substituents at this position in defining the compound's role as a synthetic intermediate. researchgate.netresearchgate.net
Impact of Structural Changes on Reactivity and Synthetic Utility
The structural modifications discussed in the preceding sections have a direct and predictable impact on the reactivity and synthetic applications of this compound analogues.
Phenyl Group Modifications : Electron-withdrawing substituents on the phenyl ring increase the acidity of the benzylic proton, potentially facilitating deprotonation and subsequent reactions. They can also influence the stability of intermediates in nucleophilic substitution reactions.
Benzyl Moiety Alterations : Modifying the benzyl carbamate group affects its stability and the conditions required for its cleavage. This allows for orthogonal deprotection strategies in complex syntheses. The lability of the carbamate bond is a key consideration in its use as a protecting group for amines. wikipedia.org
Changes at the Cyano-Carbon Center : The cyano group is a powerful electron-withdrawing group that stabilizes an adjacent carbanion. Replacing it would alter this stability and the types of reactions the molecule could undergo. The nature of the second substituent on this carbon (the phenyl group) is also critical for defining the steric environment around the reactive center.
In essence, the derivatization of this compound provides a versatile platform for creating a range of reagents with finely-tuned properties for applications in organic synthesis.
Conclusion and Future Research Directions
Summary of Contributions to Academic Understanding
Benzyl (B1604629) N-[cyano(phenyl)methyl]carbamate holds a significant place in synthetic chemistry primarily as a key intermediate. Its core contribution to academic understanding is rooted in its role within the Strecker synthesis of amino acids, one of the oldest and most fundamental methods for creating these biological building blocks. masterorganicchemistry.commdpi.comwikipedia.org Specifically, this compound is a direct precursor to phenylalanine, where the nitrile group is a synthetic equivalent of a carboxylic acid and the benzyloxycarbonyl (Cbz) group serves as a well-established protecting group for the amino functional group. masterorganicchemistry.comwikipedia.org
The compound serves as an important model for investigating the synthesis and reactivity of N-acylated α-aminonitriles. acs.org This class of molecules is of considerable interest as they are known mechanism-based inhibitors for certain enzymes and act as versatile synthons for more complex molecular architectures. acs.orguni-mainz.de The study of its formation and subsequent transformations provides valuable insights into reaction mechanisms, particularly for multi-component reactions involving less nucleophilic nitrogen sources like carbamates. nih.gov
Identification of Remaining Challenges in Synthesis and Reactivity
Despite its utility, significant challenges persist in the efficient synthesis and controlled reactivity of benzyl N-[cyano(phenyl)methyl]carbamate.
Stereocontrol: The greatest challenge is the control of stereochemistry. The classical Strecker synthesis is not stereoselective and results in a racemic mixture—an equal mixture of both enantiomers. wikipedia.org The separation of these enantiomers is often inefficient. Therefore, the development of a direct asymmetric synthesis to produce enantiomerically pure this compound remains a formidable and highly sought-after goal in modern organic synthesis.
Reactivity: While the hydrolysis of the nitrile to a carboxylic acid is the most common transformation, controlling the reactivity to avoid undesired side reactions under various conditions can be difficult. The stability of the entire molecule, particularly the carbamate (B1207046) linkage, during subsequent synthetic steps is also a critical consideration that can limit its application.
Prospective Avenues for Methodological Development
Future research to overcome the existing challenges is likely to focus on the development of novel and more efficient synthetic methodologies.
| Research Avenue | Focus Area | Potential Impact |
| Advanced Catalysis | Development of novel Lewis acids, organocatalysts (e.g., thioureas, squaramides), and phase-transfer catalysts. mdpi.comorganic-chemistry.org | Milder reaction conditions, improved yields, enhanced reaction rates, and greater functional group tolerance. |
| Process Optimization | Exploration of optimized one-pot procedures and the application of continuous flow chemistry. | Increased efficiency, better safety profiles (especially with cyanide), and improved scalability for industrial applications. |
| Alternative Reagents | Investigation of alternative, safer cyanide sources (e.g., trimethylsilyl (B98337) cyanide, potassium ferrocyanide) and activating agents for carbamates. mdpi.comorganic-chemistry.org | Greener and more sustainable synthetic routes with reduced toxicity risks. |
The refinement of one-pot procedures that can efficiently accommodate the use of carbamates is a particularly attractive goal, as it would streamline the synthesis and reduce waste. mdpi.com
Emerging Opportunities in Chiral Molecule Synthesis
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. This compound is a prime target for the application of emerging asymmetric synthesis technologies.
Asymmetric Catalysis: This represents the most significant opportunity. The design and application of novel chiral catalysts—whether small organic molecules, metal complexes, or biocatalysts—can enable the direct formation of one enantiomer over the other in the Strecker reaction. mdpi.com Success in this area would provide direct access to enantiopure Cbz-protected phenylalanine and its analogues, which are valuable building blocks for peptide-based pharmaceuticals.
Biocatalysis: The use of enzymes (biocatalysis) for either the stereoselective formation of the α-aminonitrile or its subsequent kinetic resolution is a rapidly growing field. Enzymatic methods offer the potential for exceptionally high enantioselectivity under environmentally benign, aqueous conditions.
Advanced Synthetic Intermediates: Access to enantiopure this compound opens the door to its use as a versatile chiral building block. Beyond simple amino acids, it can be elaborated into a wide array of complex, non-proteinogenic amino acids and chiral nitrogen-containing heterocyclic compounds, which are highly valued scaffolds in medicinal chemistry. uni-mainz.de
Q & A
Q. Table 1: Comparative Synthetic Yields Under Varied Conditions
| Reaction Step | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitro Reduction | Pd/C (10%) | 25 | 13 | |
| C-N Coupling | CuI | 60 | 45 | |
| Chiral Resolution | Chiral HPLC | Ambient | >99% ee |
Q. Table 2: Key Functional Groups and Reactivity
| Group | Role in Reactivity | Biological Impact |
|---|---|---|
| Cyano (-CN) | Electron withdrawal, enhances polarity | Increases target binding affinity |
| Benzyl carbamate | Hydrophobic anchor | Stabilizes enzyme interactions |
| Phenyl ring | π-π stacking with aromatic residues | Modulates membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
